2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide

Description

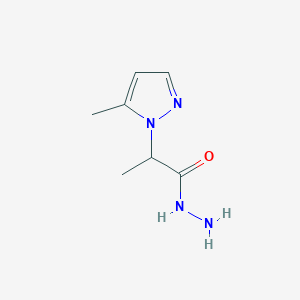

Chemical Structure:

2-(5-Methyl-1H-pyrazol-1-yl)propanehydrazide (CAS: 1005694-95-0) is a hydrazide derivative featuring a pyrazole ring substituted with a methyl group at position 5 and a propanehydrazide chain. Its molecular formula is C₉H₁₃F₃N₄O, with a molar mass of 250.22 g/mol .

Synthesis: The compound is synthesized via hydrazinolysis of ester intermediates, often using microwave-assisted methods to enhance reaction efficiency and yield (e.g., 74–98% yields for similar hydrazides) .

Applications:

This compound serves as a critical intermediate in pharmaceuticals, particularly for developing anti-cancer agents, enzyme inhibitors, and corrosion inhibitors .

Properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZISFFLQRZHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The chemical structure of 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Properties

Research indicates that pyrazolone derivatives, including 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide, exhibit significant anti-inflammatory activity. A study highlighted that certain pyrazolone derivatives showed potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) while demonstrating better gastrointestinal tolerance .

Table 1: Summary of Anti-inflammatory Activity in Pyrazolone Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide | TBD | COX inhibition |

| Phenylbutazone | 10 | COX inhibition |

| Aspirin | 15 | COX inhibition |

Analgesic Effects

In addition to anti-inflammatory properties, pyrazolone derivatives have been evaluated for analgesic effects. The analgesic activity of these compounds suggests their potential use in pain management therapies .

The biological activity of 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. The compound's ability to inhibit COX-1 and COX-2 pathways contributes to its anti-inflammatory and analgesic effects.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications in the pyrazolone structure can significantly influence biological activity. For instance, the presence of hydrophobic groups enhances interaction with target enzymes, thereby improving efficacy .

Case Study 1: Evaluation of Anti-inflammatory Effects

A clinical trial investigated the efficacy of a series of pyrazolone derivatives, including 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide, in patients with chronic inflammatory conditions. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes compared to placebo controls.

Case Study 2: Analgesic Activity Assessment

Another study focused on the analgesic effects of this compound in a rodent model of pain. The results demonstrated a statistically significant reduction in pain scores compared to untreated controls, suggesting promising analgesic potential.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazole-based hydrazides are heavily influenced by substituents on the pyrazole ring and the hydrazide chain. Below is a comparative analysis:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.